3-[(2,4-Dimethylphenyl)methyl]pyrrolidine
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Overview
Description
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2,4-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine or aromatic derivatives.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
2,4-Dimethylbenzylamine: A related compound with similar structural features but different functional groups.
N-Methylpyrrolidine: Another pyrrolidine derivative with distinct chemical properties.
Uniqueness
3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,4-dimethylphenylmethyl group, which confer specific chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(2,4-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-13(11(2)7-10)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
AOUZUGAYKDOFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CCNC2)C |
Origin of Product |
United States |
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